molecular formula C10H13FN2O2 B2609680 Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate CAS No. 2287271-28-5

Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate

Cat. No. B2609680
CAS RN: 2287271-28-5
M. Wt: 212.224
InChI Key: RZYFPJDYKSPUPW-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridine derivative that has a tert-butyl group at the 4-position, an amino group at the 5-position, and a carboxylate group at the 2-position.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate involves the inhibition of enzymes that are essential for the synthesis of DNA. Specifically, this compound has been shown to inhibit dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of tetrahydrofolate and thymidine, respectively. The inhibition of these enzymes leads to the depletion of these essential molecules, which ultimately leads to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound exhibits potent inhibitory activity against dihydrofolate reductase and thymidylate synthase, with IC50 values in the micromolar range. In vivo studies have shown that this compound exhibits potent anticancer activity in several animal models, including xenograft models of human cancer.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 4-amino-5-fluoropyridine-2-carboxylate in lab experiments include its well-established synthesis method, its potent inhibitory activity against several enzymes, and its potential applications in various fields. The limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle and synthesize this compound safely.

Future Directions

Several future directions for the research on tert-butyl 4-amino-5-fluoropyridine-2-carboxylate can be identified. One direction is to explore the potential applications of this compound in the treatment of other diseases, such as bacterial infections and viral infections. Another direction is to explore the potential of this compound as a building block for the synthesis of novel compounds with improved properties. Finally, future research can focus on improving the synthesis method of this compound to increase the yield and purity of the product.

Synthesis Methods

The synthesis method of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate involves the reaction of tert-butyl 4-amino-5-fluoropyridine-2-carboxylate with a carboxylic acid derivative. The reaction is typically carried out under mild conditions and results in high yields of the desired product. The synthesis of this compound has been well-established in the literature, and several modifications have been proposed to improve the yield and purity of the product.

Scientific Research Applications

Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been shown to exhibit potent inhibitory activity against several enzymes, including dihydrofolate reductase and thymidylate synthase. These enzymes are essential for the synthesis of DNA, and their inhibition can lead to the death of cancer cells. In organic synthesis, tert-butyl 4-amino-5-fluoropyridine-2-carboxylate has been used as a building block for the synthesis of various compounds, including pyridine derivatives and amino acids. In material science, this compound has been used as a precursor for the synthesis of fluorescent dyes and polymers.

properties

IUPAC Name

tert-butyl 4-amino-5-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)8-4-7(12)6(11)5-13-8/h4-5H,1-3H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYFPJDYKSPUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NC=C(C(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-5-fluoropyridine-2-carboxylate

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